6-Methyl-6-azaspiro[3.4]octan-2-amine

Lipophilicity Drug-likeness Permeability

6-Methyl-6-azaspiro[3.4]octan-2-amine (CAS 1420967-19-6) is a fully saturated, bicyclic spirocyclic amine with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol. The compound features a rigid spiro[3.4]octane core wherein a pyrrolidine ring (bearing an N-methyl substituent) and a cyclobutane ring (bearing a primary amine at the 2-position) share a single quaternary carbon.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B15053127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-6-azaspiro[3.4]octan-2-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CC(C2)N
InChIInChI=1S/C8H16N2/c1-10-3-2-8(6-10)4-7(9)5-8/h7H,2-6,9H2,1H3
InChIKeyNFACSFMOORNCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-6-azaspiro[3.4]octan-2-amine: Procurement-Grade Spirocyclic Amine Building Block (CAS 1420967-19-6)


6-Methyl-6-azaspiro[3.4]octan-2-amine (CAS 1420967-19-6) is a fully saturated, bicyclic spirocyclic amine with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol [1]. The compound features a rigid spiro[3.4]octane core wherein a pyrrolidine ring (bearing an N-methyl substituent) and a cyclobutane ring (bearing a primary amine at the 2-position) share a single quaternary carbon [1]. Its computed physicochemical profile includes XLogP3 = 0.1, a single hydrogen bond donor (HBD = 1), two hydrogen bond acceptors (HBA = 2), topological polar surface area (TPSA) of 29.3 Ų, and zero rotatable bonds [1]. This compound serves as a versatile building block for introducing the conformationally constrained azaspiro[3.4]octane scaffold into drug-like molecules, and the 6-azaspiro[3.4]octane core has been employed in patented kinase inhibitor programs targeting CDK9 (IC₅₀ values of 19–54 nM for elaborated derivatives) and IRAK4 [2][3].

Why Generic In-Class Substitution Is Not Advisable for 6-Methyl-6-azaspiro[3.4]octan-2-amine


Although multiple N-substituted 6-azaspiro[3.4]octan-2-amine analogs are commercially available—including the unsubstituted parent (6-H), 6-ethyl, 6-isopropyl, and 6-benzyl variants—they are not interchangeable in physicochemical or pharmacological terms. The N-methyl substituent on the target compound confers a distinct lipophilicity-hydrophilicity balance that is absent in the more polar, doubly HBD-capable 6-H analog [1][2]. Computed XLogP3 shifts from −0.3 (unsubstituted) to +0.1 (N-methyl), while TPSA contracts from 38.1 Ų to 29.3 Ų and the HBD count drops from 2 to 1 [1][2]. These changes are consequential: they directly modulate permeability, CNS penetration potential, and metabolic susceptibility. Bulkier N-alkyl groups (ethyl, isopropyl, benzyl) introduce additional lipophilicity and steric bulk that can alter receptor fit and pharmacokinetic profile in divergent, hard-to-predict ways . Consequently, substituting one N-alkyl variant for another without re-optimizing the downstream candidate molecule risks compromising potency, selectivity, and ADME properties. The quantitative evidence below demonstrates that the N-methyl derivative occupies a specific, non-redundant position in the property space of this scaffold family.

Quantitative Evidence Guide: Verified Differentiation of 6-Methyl-6-azaspiro[3.4]octan-2-amine vs. Closest Analogs


N-Methylation Elevates Lipophilicity (XLogP3) by +0.4 Log Units Relative to the Unsubstituted 6-H Analog

The 6-methyl substitution increases computed lipophilicity relative to the unsubstituted (6-H) comparator. The target compound has PubChem-computed XLogP3 = 0.1, while 6-azaspiro[3.4]octan-2-amine (CAS 1420849-80-4) has XLogP3 = −0.3 [1][2]. This ΔXLogP3 of +0.4 represents a shift from a hydrophilic, LogP-negative regime into a near-neutral, more membrane-permeable range. The increase is attributed to replacement of the pyrrolidine N–H with an N–CH₃ group, which simultaneously eliminates one hydrogen bond donor and adds hydrophobic surface area.

Lipophilicity Drug-likeness Permeability

Reduction from Two Hydrogen Bond Donors to One Improves Predicted CNS Penetration Potential

N-Methylation of the pyrrolidine nitrogen eliminates one hydrogen bond donor (HBD). The target compound has HBD = 1 (only the primary amine on the cyclobutane ring), whereas the unsubstituted 6-H analog has HBD = 2 (pyrrolidine N–H plus primary amine) [1][2]. According to widely accepted CNS MPO (Multi-Parameter Optimization) scoring guidelines, reducing HBD count to ≤1 is favorable for blood-brain barrier penetration. This 50% reduction in HBD count directly improves the compound's CNS drug-likeness profile when used as a building block for CNS-targeted candidates.

Hydrogen bond donors CNS penetration Blood-brain barrier

Topological Polar Surface Area Reduced by 23% (29.3 vs. 38.1 Ų) Enhancing Predicted Membrane Permeability

The N-methyl modification reduces topological polar surface area (TPSA) from 38.1 Ų (unsubstituted analog) to 29.3 Ų (target compound) [1][2]. This 8.8 Ų reduction (23%) crosses a meaningful threshold: TPSA values below 60 Ų are generally associated with good oral absorption, and values below ~40 Ų are favorable for CNS penetration. While both compounds fall below the 60 Ų threshold, the 29.3 Ų value of the N-methyl derivative places it in a more optimal range for passive transcellular permeability.

Topological polar surface area Membrane permeability Oral bioavailability

Zero Rotatable Bonds Confers Maximal Conformational Rigidity Relative to Acyclic or Monocyclic Amine Building Blocks

The 6-methyl-6-azaspiro[3.4]octan-2-amine scaffold has zero rotatable bonds (RotB = 0) [1], attributable to the spirocyclic fusion of the pyrrolidine and cyclobutane rings. This represents a class-level advantage over commonly employed flexible amine building blocks such as N-methylpyrrolidine (RotB = 0 for the ring but typically 1–3 for ring substituents), piperidine derivatives (RotB ≥ 1), or acyclic diamines (RotB ≥ 3). The spirocyclic core of 6-azaspiro[3.4]octane has Fsp3 = 1.0 (fully saturated), which is associated with improved solubility and a higher probability of success in hit-to-lead optimization . The rigid scaffold reduces the entropic penalty upon target binding and can improve binding selectivity by pre-organizing the amine pharmacophore in a defined spatial orientation.

Conformational rigidity Entropic penalty Selectivity

6-Azaspiro[3.4]octane Core Yields Potent Antibacterials as Ciprofloxacin Congeners; Compact Spirocycle Superior to Larger Analogs

In a 2023 study of ciprofloxacin congeners bearing spirocyclic amine peripheries, compounds incorporating the compact 6-azaspiro[3.4]octane core (6a–c) demonstrated potent antibacterial activity against ESKAPE pathogens at levels comparable to ciprofloxacin, whereas larger spirocyclic congeners (e.g., 2-azaspiro[4.4]nonane, 1-oxa-9-azaspiro[5.5]undecane) showed reduced or no activity [1]. The lead compound, 1-cyclopropyl-7-[8-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]oct-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was active against five of six ESKAPE pathogens [1]. This demonstrates that the specific spirocyclic geometry of the 6-azaspiro[3.4]octane scaffold is critical for antibacterial potency and spectrum; larger or differently configured spirocycles do not recapitulate this activity.

Antibacterial Spirocyclic amine Ciprofloxacin congeners SAR

Elaborated 6-Azaspiro[3.4]octan-2-amine Derivatives Achieve Sub-100 nM Potency Against CDK9 and Sub-nanomolar FLT3 Inhibition in Patented Kinase Programs

The 6-azaspiro[3.4]octan-2-amine core, when elaborated into drug-like molecules in AbbVie's CDK9 inhibitor program (US9650358), yielded compounds with CDK9 IC₅₀ values of 19 nM and 54 nM (Example 109, BDBM307813) and 25 nM (Example 249, BDBM307953) [1][2]. Separately, a related scaffold in a Children's Hospital Medical Center patent (US20230303563) incorporating the 6-azaspiro[3.4]octan-2-amine linkage achieved FLT3 IC₅₀ < 0.5 nM alongside IRAK1 IC₅₀ = 692 nM [3]. These data establish that the 6-azaspiro[3.4]octan-2-amine core is compatible with high-potency kinase inhibition across multiple targets and chemotypes. The N-methyl variant (6-methyl-6-azaspiro[3.4]octan-2-amine) provides this validated core with the added physicochemical benefits documented above, making it a preferred building block entry point for kinase-focused medicinal chemistry.

CDK9 inhibition FLT3 inhibition Kinase drug discovery Spirocyclic building block

High-Value Application Scenarios for 6-Methyl-6-azaspiro[3.4]octan-2-amine in Drug Discovery and Chemical Biology


CNS-Penetrant Kinase Inhibitor Lead Optimization

The N-methyl derivative's favorable CNS MPO profile—XLogP3 = 0.1, HBD = 1, TPSA = 29.3 Ų, and zero rotatable bonds [1]—makes it an optimal building block for designing brain-penetrant kinase inhibitors. The validated 6-azaspiro[3.4]octan-2-amine scaffold has already yielded CDK9 inhibitors with IC₅₀ values of 19–54 nM [2]. The reduced HBD count and lower TPSA relative to the unsubstituted analog directly improve the probability of crossing the blood-brain barrier, positioning this building block for CNS oncology or neurodegenerative disease programs where CDK9 or related kinase targets are implicated.

Antibacterial Fluoroquinolone Congener Synthesis

The 6-azaspiro[3.4]octane scaffold has been established as the optimal spirocyclic periphery size for ciprofloxacin congeners, with compounds bearing this core active against 5 of 6 ESKAPE pathogens at potency levels comparable to ciprofloxacin [1]. The N-methyl-6-azaspiro[3.4]octan-2-amine building block provides a direct entry point for synthesizing novel fluoroquinolone analogs by coupling the primary amine to quinolone carboxylic acid derivatives. Larger spirocyclic alternatives (2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane) have been shown to lose activity, making the compact 6-azaspiro[3.4]octane geometry a critical procurement specification.

Fragment-Based Drug Discovery (FBDD) Library Design

With molecular weight 140.23 g/mol, XLogP3 = 0.1, and high Fsp3 (1.0 for the core), 6-methyl-6-azaspiro[3.4]octan-2-amine meets fragment-like physicochemical criteria (MW < 250, LogP < 3.5, HBD ≤ 3) while offering maximal three-dimensional character [1][2]. The zero rotatable bond count and spirocyclic architecture provide a rigid, pre-organized pharmacophore that can be elaborated via the primary amine handle. This building block is ideally suited for inclusion in spirocycle-enriched fragment libraries aimed at targets requiring conformational constraint for binding selectivity.

Muscarinic Receptor Modulator Development

The 6-azaspiro[3.4]octane scaffold appears in multiple patent families targeting muscarinic M1/M4 receptors (e.g., WO2019014427A1, US2016/0083387) [1]. The N-methyl variant offers a specific substitution pattern that balances lipophilicity and hydrogen bonding capacity for CNS-active muscarinic modulators. Procurement of this building block enables parallel exploration of structure-activity relationships around the pyrrolidine nitrogen substituent, which is a key determinant of muscarinic receptor subtype selectivity and functional activity (agonist vs. antagonist).

Quote Request

Request a Quote for 6-Methyl-6-azaspiro[3.4]octan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.